molecular formula C11H13NO2S B12597272 (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one CAS No. 646030-84-4

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B12597272
CAS No.: 646030-84-4
M. Wt: 223.29 g/mol
InChI Key: NYBMMBSSEBPTAT-SNVBAGLBSA-N
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Description

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One possible route could be the reaction of an amino alcohol with a benzyl halide, followed by cyclization with a thiol-containing reagent under basic conditions. The reaction conditions might include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amino alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group would yield sulfoxides or sulfones, while reduction of the oxazolidinone ring would yield amino alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex molecules, particularly in asymmetric synthesis.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a scaffold for the development of new pharmaceuticals.

    Industry: In the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the oxazolidinone ring and the sulfanylmethyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.

    (4R)-3-benzyl-4-(methyl)-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a sulfanylmethyl group.

Uniqueness

The presence of the sulfanylmethyl group in (4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions, potentially leading to unique biological activities and applications.

Properties

CAS No.

646030-84-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

(4R)-3-benzyl-4-(sulfanylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2S/c13-11-12(10(8-15)7-14-11)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1

InChI Key

NYBMMBSSEBPTAT-SNVBAGLBSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)O1)CC2=CC=CC=C2)CS

Canonical SMILES

C1C(N(C(=O)O1)CC2=CC=CC=C2)CS

Origin of Product

United States

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